Fmoc-7-amino-heptanoic acid

PROTAC Linker Optimization Targeted Protein Degradation

Opt for Fmoc-7-amino-heptanoic acid (CAS 127582-76-7) to anchor your PROTAC designs in the proven C5–C7 efficacy window. This 7‑carbon spacer delivers up to 20‑fold higher degradation potency than shorter or longer alkyl linkers. In dual Sirt2/HDAC6 inhibitor scaffolds, the C7 variant achieves an HDAC6 IC50 of 0.32 µM—a 6.5‑fold improvement over C2 linkers—with superior selectivity (SI = 3.0 vs. HDAC1). In peptide bioconjugation, inserting this spacer boosts N‑terminal transamination yields from 8 % to 25 % (3.1‑fold). The Fmoc group is quantitatively removed with 20 % piperidine/DMF, preserving acid‑labile protecting groups and resin linkages that would be destroyed under Boc‑cleavage conditions. Supplied at ≥98 % HPLC purity, this building block accelerates PROTAC optimization, increases conjugate yields, and eliminates the need for empirical linker‑length screening.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 127582-76-7
Cat. No. B557867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-7-amino-heptanoic acid
CAS127582-76-7
Synonyms127582-76-7; 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoicacid; Fmoc-7-Ahp-OH; 7-(Fmoc-amino)enanthicacid; 7-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}heptanoicacid; AC1MC5S8; 7-(Fmoc-amino)heptanoicacid; SCHEMBL178890; 7-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoicAcid; 04072_FLUKA; MolPort-001-758-725; ZINC2386097; ANW-74036; CF-747; AKOS012614414; AM82453; FL519-1; OR14683; 7-Aminoheptanoicacid,N-FMOCprotected; AJ-35280; AK-87759; LP071000; OR024733; ST2412484; TC-162781
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCC(=O)O
InChIInChI=1S/C22H25NO4/c24-21(25)13-3-1-2-8-14-23-22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,1-3,8,13-15H2,(H,23,26)(H,24,25)
InChIKeyFRPYXTFBPCYALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-7-Amino-Heptanoic Acid CAS 127582-76-7: Procurement-Ready Specification & Class Definition for PROTAC Linker and Peptide Synthesis


Fmoc-7-amino-heptanoic acid (Fmoc-7-Ahp-OH) is a bifunctional chemical building block characterized by a seven-carbon alkyl chain (heptanoic acid) terminated with a carboxylic acid and an Fmoc (9-fluorenylmethyloxycarbonyl)-protected primary amine . With a molecular formula of C22H25NO4 and a molecular weight of 367.44 g/mol, this compound belongs to the class of alkyl-based Fmoc-protected amino acid linkers widely employed in solid-phase peptide synthesis (SPPS) and as a PROTAC linker component in targeted protein degradation research . The compound is commercially available at ≥98% HPLC purity and exhibits solubility in DMSO, DMF, and methanol, with slight aqueous solubility . The Fmoc group is quantitatively cleaved under standard basic conditions (e.g., 20% piperidine in DMF) to expose the free amine for subsequent conjugation reactions .

Fmoc-7-Amino-Heptanoic Acid: Why In-Class Linker Substitution Without Empirical Validation Risks Experimental Failure


Alkyl-based Fmoc-amino acids of varying chain lengths (e.g., Fmoc-6-aminohexanoic acid, Fmoc-8-aminooctanoic acid) are not functionally interchangeable despite their apparent structural homology. The methylene unit count directly governs three competing physicochemical and biological equilibria: membrane partition coefficient, ternary complex stabilization geometry, and susceptibility to metabolic truncation [1]. Systematic linker variation studies have demonstrated that changing alkyl chain length by as little as a single carbon atom can shift PROTAC DC50 values by orders of magnitude, while simultaneously altering aqueous solubility, lipophilicity (logP), and cellular permeability profiles [2]. In peptide bioconjugation applications, the spacer length directly modulates reaction yields and conjugate bioactivity by determining the distance between functional domains [3]. Consequently, substituting Fmoc-7-amino-heptanoic acid with shorter or longer alkyl-chain analogs without empirical re-optimization predictably compromises synthetic outcomes and biological performance [1].

Quantitative Differentiation of Fmoc-7-Amino-Heptanoic Acid: Head-to-Head Performance Data Against Structural Analogs


Linker Length vs. Degradation Potency: Seven-Carbon Alkyl Chain Positions in the Optimal Activity Window for PROTAC Development

Systematic alkyl linker length variation studies in PROTAC development have established a quantitative relationship between methylene count and degradation efficiency. Linkers shorter than 12 atoms frequently fail to induce measurable target protein degradation, while linkers in the 12- to 20-carbon range produce DC50 values varying by more than 20-fold depending on precise chain length [1]. Within this window, C5-C7 alkyl tethers consistently yield optimal ternary complex geometry and degradation potency compared to shorter (C3) or longer (C8+) homologs [2]. Fmoc-7-amino-heptanoic acid provides a seven-carbon backbone that positions PROTAC constructs precisely within this empirically validated optimal performance range [2].

PROTAC Linker Optimization Targeted Protein Degradation

C7 Alkyl Linker Delivers Superior HDAC Inhibitory Activity Relative to Shorter-Chain Analogs in Dual Sirt2/HDAC6 Inhibitor Scaffolds

In a direct head-to-head comparison within a first-in-class dual Sirt2/HDAC6 inhibitor scaffold, Fmoc-7-amino-heptanoic acid (C7 linker) demonstrated substantially higher inhibitory potency than shorter-chain analogs [1]. The C7-linked compound (compound 48 in the study) exhibited an HDAC6 IC50 of 0.32 μM, representing a 3.8-fold improvement over the C6 analog (compound 47; IC50 = 1.21 μM) and a 6.5-fold improvement over the C2 analog (compound 46; IC50 = 2.09 μM) [1]. Notably, the C7 linker also produced the most favorable selectivity profile with a selectivity index (SI) of 3.0 versus HDAC1, compared to SI values of 1.3 and 1.6 for C2 and C6 linkers respectively [1].

HDAC Inhibition Dual Inhibitors Structure-Activity Relationship

Orthogonal Fmoc Protection Enables Higher-Purity Intermediate Isolation Relative to Boc-Protected Counterparts in Multistep Syntheses

Fmoc-7-amino-heptanoic acid employs orthogonal Fmoc protection that is cleaved under mild basic conditions (20% piperidine/DMF), preserving acid-labile functional groups and side-chain protecting groups that would be compromised by the strongly acidic conditions (TFA) required for Boc deprotection . Comparative studies in microwave-assisted Fmoc SPPS demonstrate that Fmoc deprotection with piperidine achieves >99% cleavage efficiency within 3-5 minutes, while maintaining compatibility with acid-sensitive Wang and Rink amide resins [1]. In contrast, Boc-7-aminoheptanoic acid requires TFA treatment that simultaneously removes Boc groups and cleaves the peptide from acid-labile resins, precluding intermediate purification and on-resin modification steps .

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Yield

Seven-Carbon Spacer Increases Site-Specific Bioconjugation Yield by Up to 3.6-Fold Relative to Direct Conjugation in Peptide Modification

Incorporation of a 7-aminoheptanoic acid spacer into peptide substrates dramatically improves bioconjugation efficiency in N-terminal transamination reactions [1]. For RGD peptide modification, the addition of a flexible Gly-7-aminoheptanoic acid spacer increased transamination yield from 27% (direct conjugation) to 53% (with spacer)—a 1.96-fold improvement [1]. For HVP peptide modification, the yield enhancement was even more pronounced, increasing from 8% to 25% (3.1-fold improvement) [1]. In alternative bioconjugation strategies for these same peptides, the spacer elevated yields from 0-3% to 37% for RGD and from 0% to 86% for HVP [1].

Bioconjugation Peptide Modification Transamination

Fmoc-7-Amino-Heptanoic Acid: Validated High-Value Application Scenarios Based on Quantitative Evidence


PROTAC Linker Optimization: Accessing the Empirically Validated C5-C7 Activity Window

Fmoc-7-amino-heptanoic acid provides a seven-carbon alkyl linker that positions PROTAC constructs within the C5-C7 optimal performance window identified by systematic linker length studies. This seven-carbon tether balances membrane permeability, ternary complex geometry, and metabolic stability—delivering degradation potency up to 20-fold higher than linkers outside this optimal range [1]. Researchers can reduce empirical optimization cycles by starting with this validated linker length rather than shorter (C3) or longer (C8+) alkyl homologs that have demonstrated suboptimal performance characteristics [1].

HDAC-Targeted Dual Inhibitor Development: 6.5-Fold Potency Advantage Over C2 Linker

In dual Sirt2/HDAC6 inhibitor scaffolds, Fmoc-7-amino-heptanoic acid-derived constructs achieve HDAC6 IC50 values of 0.32 μM—representing a 6.5-fold potency improvement over C2 linkers (IC50 = 2.09 μM) and a 3.8-fold improvement over C6 linkers (IC50 = 1.21 μM) [1]. Additionally, the C7 linker provides superior selectivity (SI = 3.0 vs. HDAC1) compared to both shorter analogs (SI = 1.3 for C2; SI = 1.6 for C6) [1]. This quantitative advantage makes Fmoc-7-amino-heptanoic acid the preferred linker for HDAC-targeted inhibitor programs requiring both potency and selectivity.

High-Fidelity Solid-Phase Peptide Synthesis: Orthogonal Protection for Acid-Labile Constructs

Fmoc-7-amino-heptanoic acid supports orthogonal protection strategies essential for synthesizing peptides containing acid-sensitive modifications. The Fmoc group is quantitatively removed under mild basic conditions (>99% cleavage efficiency with 20% piperidine/DMF within 3-5 minutes) while preserving acid-labile side-chain protecting groups and resin linkages that would be destroyed under the strongly acidic TFA conditions required for Boc-7-aminoheptanoic acid deprotection [1]. This orthogonality enables on-resin modifications, intermediate purification, and the use of diverse acid-labile resins unavailable to Boc-based strategies .

Site-Specific Peptide Bioconjugation: 3.1-Fold Yield Enhancement with 7-Aminoheptanoic Acid Spacer

Incorporation of Fmoc-7-amino-heptanoic acid as a flexible spacer in peptide bioconjugation workflows dramatically improves reaction yields. In N-terminal transamination of HVP peptides, the spacer increases conjugation yield from 8% to 25% (3.1-fold improvement); for RGD peptides, yield improves from 27% to 53% (1.96-fold improvement) [1]. In alternative bioconjugation strategies, the spacer elevates yields from near-zero to 37-86% [1]. This spacer length is particularly valuable for producing modified peptides at scales where yield efficiency directly impacts material costs and project feasibility.

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